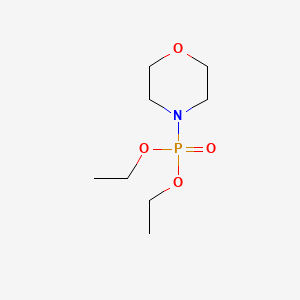

Phosphonic acid, morpholino-, diethyl ester

Description

Properties

CAS No. |

37097-43-1 |

|---|---|

Molecular Formula |

C8H18NO4P |

Molecular Weight |

223.21 g/mol |

IUPAC Name |

4-diethoxyphosphorylmorpholine |

InChI |

InChI=1S/C8H18NO4P/c1-3-12-14(10,13-4-2)9-5-7-11-8-6-9/h3-8H2,1-2H3 |

InChI Key |

GNLJOAHHAPACCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(N1CCOCC1)OCC |

Origin of Product |

United States |

Preparation Methods

Chlorophosphonyl Activation and Nucleophilic Substitution

A classical and effective method involves the formation of a reactive chlorophosphonyl intermediate from a phosphonate ester, followed by substitution with morpholine:

- Step 1: Treatment of a diethyl phosphonate precursor with a chlorinating agent such as phosphorus oxychloride to generate a monochlorophosphonyl intermediate.

- Step 2: Reaction of this intermediate with morpholine, which acts as a nucleophile, replacing the chlorine atom and forming the morpholino phosphonate ester.

- Step 3: Purification by standard workup procedures, including aqueous extraction, acidification, and solvent removal.

This method benefits from mild conditions and good selectivity when bases like pyridine or morpholine are used to scavenge hydrogen chloride generated during the reaction.

Modular Activation Using Triflic Anhydride

A more recent and mild approach involves electrophilic activation of phosphonates with triflic anhydride to form reactive intermediates that can be selectively substituted by nucleophiles such as morpholine:

- The phosphonate ester is activated by triflic anhydride, generating a monochlorophosphonyl species in situ.

- Morpholine is added as a nucleophile, yielding the morpholino-substituted phosphonate ester with high chemoselectivity.

- This method allows for modular and iterative substitution, enabling the synthesis of mixed phosphonates with diverse substituents.

Direct Esterification Using Alkoxy Donors

Selective mono- and diesterification of phosphonic acids can be achieved using alkoxy donors such as triethyl orthoacetate:

- Monoesterification: Conducted at lower temperatures (~30 °C) with excess orthoacetate, yielding monoethyl phosphonate esters.

- Diesterification: Performed at elevated temperatures (~90 °C) with higher orthoacetate equivalents, producing diethyl phosphonate esters.

- The morpholino group can be introduced subsequently via nucleophilic substitution on the diester or monoester intermediates.

Comparative Data on Preparation Conditions and Yields

Mechanistic Insights and Reaction Notes

- The chlorophosphonyl intermediate method relies on the formation of reactive P–Cl bonds that are displaced by nucleophilic morpholine, with bases scavenging HCl to drive the reaction forward.

- Triflic anhydride activation forms a highly electrophilic phosphonyl triflate intermediate, allowing selective nucleophilic substitution under mild conditions without harsh reagents.

- Esterification with orthoesters proceeds via intermediate diethoxyphosphonate species, with temperature influencing the balance between mono- and diester products.

Summary of Research Findings

- The preparation of this compound is well aligned with modern phosphonate chemistry techniques that emphasize mild conditions, selectivity, and modularity.

- Chlorophosphonyl intermediates remain a classical and reliable route, often used in industrial and patent literature.

- Recent advances using triflic anhydride offer improved selectivity and flexibility for synthesizing mixed phosphonates, including morpholino derivatives.

- Direct esterification methods provide scalable and efficient routes to phosphonate esters, which can be subsequently functionalized with morpholine.

Chemical Reactions Analysis

Types of Reactions

4-Diethoxyphosphorylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

Oxidation: Phosphoric acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

"Phosphonic acid, morpholino-, diethyl ester," also known as diethyl 4-morpholinylphosphonate, is a chemical compound with the molecular formula C8H18NO4P . While the search results do not provide extensive details specifically on the applications of this exact compound, they do shed light on related compounds and their uses, which can help infer potential applications. The primary applications of interest appear to be in the realm of synthesizing oligonucleotides and related therapeutic agents .

Phosphonate Use in Oligonucleotide Synthesis

- Antisense Oligonucleotides: Phosphorodiamidate morpholino oligonucleotides (PMOs) are promising antisense drugs, and efficient synthesis is critical for their accessibility . PMOs have high binding affinity to target mRNA, sequence specificity, water solubility, and low toxicity .

- Convergent Synthesis of PMOs: A convergent synthetic approach for PMOs using the H-phosphonate approach has been developed, which significantly reduces coupling times using phosphonium-type condensing reagents . This facilitates the fragment condensation of PMOs, synthesizing up to 8-mers containing all four nucleobases with remarkable coupling efficacy .

- Thiophosphoramidate Morpholino Oligonucleotides (TMOs): TMOs, a new PMO analog, have shown potential as novel drug candidates in antisense therapy due to their high RNA binding affinity and nuclease stability .

Use of Phosphonates in General Synthesis

- Synthesis of Amino Acid Derivatives: Organophosphorus chemistry is gaining attention, particularly in synthesizing phosphorus derivatives of amino acids . A method employing phosphonylaminium salts has been developed for synthesizing novel mixed n-alkylphosphonate diesters or amino acid-derived n-alkylphosphonamidates .

N-phosphorylated glycine or proline methyl esters can be accessed from commercially available diethyl phosphorochloridate .

Potential Applications

Based on the applications of related phosphonates, "this compound" may be useful in:

- Pharmaceutical Research: As a building block in synthesizing PMOs and TMOs for Duchenne muscular dystrophy and other genetic diseases .

- Agrochemical Research: In the synthesis of N-acyl homoserine lactone analogs with herbicidal activity .

- Chemical Synthesis: As a reagent in organophosphorus chemistry for creating amino acid derivatives and other bioactive molecules .

Table of Potential Applications

Mechanism of Action

The mechanism of action of 4-diethoxyphosphorylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the target enzyme.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Coumarin-derived phosphonates exhibit low yields (4–30%), likely due to steric and electronic challenges in cyclization . Aliphatic derivatives (e.g., chloroethyl) may offer higher yields but require optimization.

- Functional Groups : Aromatic and heterocyclic substituents (e.g., pyrazolyl, coumarin) enhance applications in photochemistry and targeted therapies, whereas aliphatic groups (e.g., chloroethyl) are prioritized for agrochemicals .

- Morpholino Advantage: The morpholino group’s nitrogen and oxygen atoms could improve water solubility and binding affinity to biological targets compared to purely aromatic systems .

Physicochemical Properties

- pKa: Electron-withdrawing groups (e.g., nitro in ) lower pKa, increasing acidity. Morpholino’s electron-donating nitrogen may raise pKa slightly, enhancing membrane permeability .

- log P: Bulky, polar substituents (e.g., morpholino) reduce log P, improving aqueous solubility compared to hydrophobic aryl groups (e.g., benzyl in ) .

Reactivity and Stability

- Hydrolysis: Pyrimidinyl phosphonates hydrolyze differently under HCl vs. bromotrimethylsilane, producing distinct acids. Morpholino’s steric protection may slow hydrolysis, enhancing in vivo stability .

- Thermal Stability: IR data (e.g., C=O at 1780 cm⁻¹ in coumarin derivatives) indicate susceptibility to degradation under harsh conditions. Morpholino’s saturated ring may confer greater thermal resilience .

Biological Activity

Phosphonic acid, morpholino-, diethyl ester (commonly referred to as morpholino phosphonate) is a compound of significant interest in the fields of biochemistry and medicinal chemistry due to its unique structural properties and biological activities. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula : C8H16N2O4P

Molecular Weight : 224.19 g/mol

CAS Number : 37097-43-1

The morpholino group contributes to the compound's stability and solubility, making it suitable for various biological applications.

Morpholino phosphonates function primarily through their ability to interact with nucleic acids. They are designed to bind specifically to RNA molecules, thereby inhibiting gene expression through steric blocking. The phosphonate group enhances binding affinity and stability compared to traditional phosphodiester linkages.

Biological Activity

- Antisense Activity : Morpholino phosphonates have been extensively studied for their antisense properties. They can effectively inhibit the translation of target mRNAs, leading to reduced protein synthesis. This characteristic is particularly useful in gene therapy applications where downregulation of specific genes is desired.

- Antiviral Properties : Research indicates that morpholino phosphonates may exhibit antiviral activity by targeting viral RNA. For example, studies have shown that they can inhibit the replication of certain viruses by binding to their genomic RNA or mRNA transcripts .

- Anticancer Potential : There is growing interest in the use of morpholino phosphonates as anticancer agents. They have been shown to induce apoptosis in cancer cells by downregulating oncogenes or upregulating tumor suppressor genes .

Case Study 1: Antisense Morpholino Oligomers

A study published in Molecular Therapy evaluated the efficacy of morpholino phosphonates in targeting specific mRNAs associated with muscular dystrophy. The results demonstrated significant reductions in target mRNA levels and corresponding improvements in muscle function in animal models .

Case Study 2: Antiviral Applications

Research highlighted in Nature Communications explored the use of morpholino phosphonates against influenza virus. The study found that administration of these compounds resulted in decreased viral loads and improved survival rates in infected mice .

Case Study 3: Cancer Therapy

A recent investigation assessed the effects of morpholino phosphonates on prostate cancer cells. The findings indicated that these compounds could significantly reduce cell proliferation by targeting the mRNA of key regulatory proteins involved in cancer progression .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing phosphonic acid diethyl esters, and how can reaction conditions be optimized?

Phosphonic acid diethyl esters are typically synthesized via nucleophilic substitution or esterification. For example, bromomethyl derivatives are prepared by reacting bromomethanesulfonic acid with triethylamine, followed by reaction with ethyl diethoxymethylphosphonate . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratios of reactants) and reaction time (e.g., 1–3 hours at 0°C for intermediates). Yields can vary significantly (4–67%) depending on substituents and purification methods, as seen in coumarin-derived phosphonates .

Q. How can IR spectroscopy distinguish between structurally similar phosphonic acid diethyl esters?

IR spectroscopy identifies functional groups through characteristic absorption bands. For example:

Q. What purification techniques are effective for isolating phosphonic acid diethyl esters?

Column chromatography (silica gel, ethyl acetate/hexane eluents) is standard for isolating diethyl esters. For example, 3,5-bis(benzylidene) derivatives were purified using methanol or ethanol recrystallization, yielding solids with defined melting points (129–188°C) . Low-yield compounds (e.g., 4% in coumarin derivatives) may require repeated chromatography .

Q. How do substituents on the phosphonic acid core influence solubility and reactivity?

Electron-withdrawing groups (e.g., nitro, chloro) reduce solubility in polar solvents but enhance electrophilicity for nucleophilic substitutions. Bulky substituents (e.g., 4-tert-butyl) hinder crystallization, requiring alternative solvents like dichloromethane . Hydrophilic groups (e.g., hydroxyethyl) improve aqueous solubility, critical for biological assays .

Q. What safety precautions are necessary when handling brominated or chlorinated phosphonic acid diethyl esters?

Bromomethyl derivatives require PPE (gloves, goggles, fume hood) due to skin/respiratory irritation risks . Chlorinated analogs (e.g., 4-chlorophenyl derivatives) should be stored away from oxidizers and monitored for decomposition byproducts like HCl gas .

Advanced Research Questions

Q. How can contradictory spectroscopic data for diethyl esters with similar backbones be resolved?

Combine multiple techniques:

- NMR : Compare coupling constants (e.g., in P NMR) to confirm phosphorylation sites. For example, vinyl phosphonates show distinct NMR splitting patterns .

- Mass spectrometry : High-resolution MS (e.g., [M+H] at 502.37) distinguishes isomers like 3-nitro vs. 4-nitrobenzylidene derivatives .

- X-ray crystallography : Resolves ambiguities in solid-state structures, as demonstrated for cytotoxic 3,5-bis(benzylidene)piperidinones .

Q. What strategies improve the yield of low-efficiency reactions for sterically hindered diethyl esters?

- Use microwave-assisted synthesis to reduce reaction times and enhance energy transfer for hindered substrates.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to solubilize reactants in biphasic systems .

- Optimize protecting groups; for example, tert-butyl esters can mitigate steric effects during phosphorylation .

Q. How can computational methods predict the bioactivity of morpholino-phosphonic acid diethyl esters?

- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock. Validate with experimental IC values from cytotoxicity assays (e.g., IC < 10 µM for 3,5-bis(benzylidene) derivatives ).

- QSAR models : Correlate electronic descriptors (e.g., Hammett σ values) with bioactivity. Nitro groups enhance cytotoxicity via redox cycling .

Q. What mechanistic insights explain the hydrolytic stability of diethyl esters under physiological conditions?

Phosphonic acid diethyl esters resist hydrolysis due to the strong P-C bond. Stability studies (pH 7.4, 37°C) show <5% degradation over 24 hours. Hydrolysis rates increase in acidic conditions (pH < 3) via protonation of the ester oxygen, as seen in prodrug designs .

Q. How do structural modifications impact flame-retardant efficacy in phosphonic acid diethyl esters?

Diethyl esters with hydroxylethyl groups exhibit dual gas-phase and condensed-phase flame inhibition. The GreenScreen® assessment shows reduced toxicity (Benchmark U) compared to halogenated analogs, linked to lower bioaccumulation potential . Modifications like boron incorporation (e.g., dioxaborolan-2-yl) enhance char formation, improving UL-94 ratings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.